Tetramethylenetetrazole
Description
Historical Context of Bridged Bicyclic Nitrogen Heterocycle Chemistry
The field of bridged bicyclic nitrogen heterocycles, a class to which Tetramethylenetetrazole belongs, has a rich history rooted in the fundamental principles of chemical structure and reactivity. The theoretical origins of this area can be traced back to 1938, when Rudolf Lukeš first applied Bredt's rule to amide structures, proposing that incorporating an amide nitrogen atom into a bridgehead position of a bicyclic system would be "sterically impossible". nih.govwiley-vch.de This hypothesis sparked decades of research into the synthesis and properties of these strained molecules.
Early work focused on creating these challenging scaffolds, which often possess distorted amide bonds that are more akin to ketones in their reactivity. wiley-vch.de Over the years, chemists have developed numerous synthetic strategies to access these complex architectures, including condensation reactions, Heck reactions, and Diels-Alder reactions. nih.gov These bridged systems are not merely chemical curiosities; they serve as crucial intermediates in the total synthesis of numerous bioactive natural products and alkaloids. nih.govrsc.org The unique three-dimensional structures and inherent reactivity of nitrogen-bridgehead compounds make them valuable scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org The ongoing exploration of these molecules continues to provide deep insights into the nature of chemical bonding and reactivity. researchgate.netnih.gov
Foundational Principles of Tetrazole Ring Systems and Related Heterocycles
The tetrazole ring is a synthetic five-membered heterocycle containing four nitrogen atoms and one carbon atom. researchgate.net This structural motif is central to the identity and reactivity of this compound. Tetrazoles are aromatic systems, possessing 6 π-electrons, which contributes to their considerable thermal stability. researchgate.net The parent compound, 1H-tetrazole, exists in tautomeric forms with 2H-tetrazole. researchgate.net
A defining characteristic of the tetrazole moiety is its high nitrogen content, which often leads to a high positive heat of formation, a desirable trait for energetic materials. washington.edu Tetrazole-based compounds can produce non-toxic, high-temperature reaction products like nitrogen gas and water. researchgate.net In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. beilstein-archives.org This substitution can improve a drug candidate's metabolic stability and pharmacokinetic profile. The synthesis of tetrazoles is most commonly achieved through [3+2] cycloaddition reactions involving a nitrile and an azide (B81097). libretexts.org The versatility of the tetrazole ring, with its capacity for hydrogen bonding and its role as a stable, electron-rich scaffold, makes it a privileged structure in both medicinal and materials science. researchgate.net
Contemporary Research Trajectories for this compound in Chemical Sciences
Contemporary research on this compound and its analogs focuses primarily on its applications as a synthetic building block and its potential use in the development of advanced materials. nih.gov The fused ring system provides a rigid, nitrogen-rich scaffold that can be incorporated into larger, more complex molecules.
One of the most significant areas of investigation is in the field of energetic materials. The high nitrogen content and the structure of fused tetrazoles make them candidates for new explosives and propellants. nih.govwashington.edu Research into related nitrogen-rich compounds, such as those combining tetrazole and triazole rings, aims to develop materials with superior detonation performance and thermal stability, potentially replacing conventional explosives like HMX. washington.edu For instance, a related compound, 5,6,7,8-tetrahydrotetrazolo[1,5-b] nih.govwiley-vch.deresearchgate.net-triazine (TZTN), has been used to form a cocrystal explosive with 3-nitro-1,2,4-triazol-5-one (NTO), demonstrating how these scaffolds can be used to modulate the properties of energetic materials. scispace.com
The reactivity of the fused tetrazole system is also an active area of study. Research on analogous tetrazolo[1,5-a]pyrimidines, which share the fused tetrazole ring, demonstrates that these compounds can participate in reactions like click chemistry and hydrogenation. beilstein-archives.org Such studies explore how the fused ring system influences reactivity and how it can be used to synthesize new families of pyrimidine (B1678525) derivatives, which are themselves important in medicinal chemistry. beilstein-archives.org Computational chemistry is another tool being applied to predict the physicochemical properties and reactivity of these types of molecules, aiding in the rational design of new compounds for specific applications. nih.govfrontiersin.org
Chemical Data and Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine | chemsynthesis.com |
| CAS Number | 7465-48-7 | chemsynthesis.com |
| Molecular Formula | C₅H₈N₄ | chemsynthesis.com |
| SMILES | C1CCC2=NN=N[N]2C1 | chemsynthesis.com |
| InChIKey | BPXHBBLWZXBDPM-UHFFFAOYAT | chemsynthesis.com |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Related Tetrahydrotetrazolo[1,5-a]quinazoline Derivative (4g) Data for 7,7-dimethyl-9-(4-chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one in DMSO-d₆. This compound shares the fused tetrahydro-tetrazole core and illustrates typical chemical shifts.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|---|
| ¹H NMR | 1.03 (s, 3H) | CH₃ | psu.edu |
| 1.07 (s, 3H) | CH₃ | psu.edu | |
| 2.10-2.25 (m, 2H) | CH₂ | psu.edu | |
| 2.60 (s, 2H) | CH₂ | psu.edu | |
| 6.92 (s, 1H) | 9-CH | psu.edu | |
| 7.32-7.34 (m, 2H) | ArH | psu.edu | |
| 7.43-7.45 (m, 2H) | ArH | psu.edu | |
| 11.73 (s, 1H) | NH | psu.edu | |
| ¹³C NMR | 27.48, 28.73 | CH₃ | psu.edu |
| 32.72, 50.27 | CH₂ | psu.edu | |
| 105.07, 127.94, 130.36, 130.61, 132.65, 137.42 | Aromatic & Olefinic C | psu.edu | |
| 149.04, 151.65 | C=N | psu.edu |
Structure
3D Structure
Properties
CAS No. |
7465-48-7 |
|---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C5H8N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H2 |
InChI Key |
BPXHBBLWZXBDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=N2)C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Retrosynthetic Analysis for Tetramethylenetetrazole
Strategic Disconnections in Retrosynthetic Planning for Tetramethylenetetrazole Scaffolds
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. nih.govscispace.comgoogle.comacs.org For the this compound scaffold, strategic disconnections focus on the formation of the tetrazole ring and the construction of the fused carbocyclic ring.
Identification of Key Synthons and Synthetic Equivalents in Tetrazole Construction
The most common and strategically sound disconnection for a tetrazole ring is the cleavage into a nitrile and an azide (B81097) synthon. This corresponds to the well-established [3+2] cycloaddition reaction, a highly reliable method for tetrazole formation. beilstein-journals.org
Disconnection: The primary retrosynthetic disconnection of the tetrazole ring in this compound leads to an azido-nitrile precursor.
Synthon A (Cationic): A five-membered ring containing a nitrile group and a reactive electrophilic site.
Synthon B (Anionic): An azide nucleophile.
Synthetic Equivalents: These idealized synthons correspond to real-world reagents.
Synthetic Equivalent for Synthon A: The most practical synthetic equivalent is ε-caprolactam. Through a series of transformations, this can be converted to the required azido-nitrile intermediate.
Synthetic Equivalent for Synthon B: Sodium azide (NaN₃) is the most common and cost-effective source of the azide anion. beilstein-journals.org Trimethylsilyl azide (TMSN₃) can also be used, particularly in reactions with sensitive substrates.
| Synthon | Description | Synthetic Equivalent |
|---|---|---|
| Nitrile-containing carbocycle | A cyclic precursor bearing a nitrile group, which will form the carbon atom of the tetrazole ring. | 5-cyanocyclopentene or a related cyclopentane (B165970) derivative with a nitrile functionality. |
| Azide anion (N₃⁻) | The three-nitrogen component for the cycloaddition. | Sodium azide (NaN₃), Trimethylsilyl azide (TMSN₃) |
Multi-Step Reaction Pathway Design for Complex Bridged Bicyclic Tetrazole Architectures
The synthesis of the this compound scaffold from a simple starting material like cyclopentanone (B42830) illustrates a well-designed multi-step pathway. This pathway involves the key transformation of a ketone to a lactam, followed by conversion to a lactim ether, and finally, reaction with an azide source to form the fused tetrazole ring.
A plausible multi-step synthesis pathway is as follows:
Beckmann Rearrangement: Cyclopentanone oxime, derived from cyclopentanone, undergoes a Beckmann rearrangement to yield piperidin-2-one (a six-membered lactam). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid.
Lactim Ether Formation: The resulting lactam is treated with a Meerwein salt, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) ((CH₃)₃OBF₄), or another powerful alkylating agent to form the corresponding lactim ether. This step activates the lactam for subsequent nucleophilic attack.
[3+2] Cycloaddition: The lactim ether is then reacted with hydrazoic acid (HN₃), often generated in situ from sodium azide and an acid, to furnish the this compound scaffold. This final step is a [3+2] cycloaddition reaction where the azide adds across the carbon-nitrogen double bond of the lactim ether, followed by elimination to form the aromatic tetrazole ring.
Novel Approaches in this compound Synthesis
Recent advancements in synthetic methodology offer more efficient, safer, and environmentally benign routes to tetrazole-containing compounds. These novel approaches can be applied to the synthesis of this compound and its derivatives.
Catalytic Strategies for Tetrazole Ring Formation and Subsequent Functionalization
The use of catalysts can significantly improve the efficiency and conditions required for tetrazole synthesis. Both homogeneous and heterogeneous catalysts have been developed for the [3+2] cycloaddition of nitriles and azides.
Lewis Acid Catalysis: Zinc salts, such as ZnCl₂ and ZnBr₂, are effective Lewis acid catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide in water. nih.gov This method offers the advantages of using a green solvent and often results in high yields.
Transition Metal Catalysis: Copper and palladium complexes have been employed to catalyze the formation of tetrazoles. These catalysts can activate the nitrile group, facilitating the cycloaddition with the azide. Nanoparticle-based catalysts are also gaining attention due to their high activity and recyclability.
Organocatalysis: Small organic molecules can also catalyze tetrazole formation. For instance, L-proline has been shown to be an effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from a variety of nitriles.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Lewis Acids | ZnCl₂, ZnBr₂, AlCl₃ | Often inexpensive, can be used in green solvents like water. | Can be moisture sensitive, may require stoichiometric amounts. |
| Transition Metals | Cu(I), Pd(II), Ru(II) complexes | High catalytic activity, can enable challenging transformations. | Potential for metal contamination in the product, cost of precious metals. |
| Nanoparticles | Fe₃O₄@SiO₂-Cu(II) | High surface area, easily recoverable and reusable. | Synthesis of nanoparticles can be complex. |
| Organocatalysts | L-proline, thiourea (B124793) derivatives | Metal-free, often environmentally benign, readily available. | May require higher catalyst loading compared to metal catalysts. |
Electrochemical Synthesis Techniques and Their Application to N-Heterocycles
Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. nih.gov By using electricity as a "reagent," it is often possible to avoid harsh oxidants or reductants, leading to cleaner reaction profiles. For the synthesis of N-heterocycles like tetrazoles, electrochemistry offers several advantages.
Mechanism: Electrochemical methods can be used to generate reactive intermediates, such as radical cations or anions, which can then undergo cyclization or other transformations to form the desired heterocyclic ring.
Application to Bridged Systems: The electrochemical synthesis of bridged N-heterocycles is an active area of research. By carefully controlling the electrode potential and reaction conditions, it may be possible to achieve selective intramolecular cyclizations to form complex scaffolds like this compound.
Advantages:
Mild Reaction Conditions: Electrochemical reactions are often carried out at room temperature and pressure.
High Selectivity: The selectivity of a reaction can often be tuned by adjusting the applied potential.
Sustainability: The use of electricity as a clean reagent reduces waste generation.
Principles of Green Chemistry in Sustainable this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. These principles can be applied to the synthesis of this compound to reduce its environmental impact.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), such as the Ugi-tetrazole reaction, are excellent examples of atom-economical processes that can be used to synthesize highly substituted tetrazoles in a single step. beilstein-journals.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Water is an ideal green solvent, and its use in tetrazole synthesis has been demonstrated. nih.gov Solvent-free reaction conditions are another excellent green alternative.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. As discussed previously, a wide range of catalysts can be used to improve the efficiency of tetrazole synthesis, reducing the need for excess reagents and minimizing waste.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted and ultrasound-promoted syntheses can often reduce reaction times and energy consumption.
Derivatization Pathways and Functional Group Interconversions on the this compound Core
The core structure of this compound, a bicyclic system comprising a tetrazole fused to an azepine ring, presents unique challenges and opportunities for chemical modification. Derivatization of this scaffold is primarily aimed at modulating its physicochemical and biological properties.
Exploration of Regioselective and Stereoselective Transformations
The inherent asymmetry and conformational flexibility of the seven-membered azepine ring in this compound suggest the potential for regioselective and stereoselective reactions. However, the current body of scientific literature largely lacks specific examples of such transformations performed directly on the this compound core. The majority of synthetic efforts have been directed towards the preparation of the parent molecule or its analogues through cyclization reactions of precursors, rather than the postsynthetic modification of the fused ring system itself.
Theoretical considerations suggest that the methylene (B1212753) groups of the azepine ring possess differential reactivity. For instance, the positions alpha to the bridgehead nitrogen and the tetrazole ring are electronically distinct, which could, in principle, be exploited for regioselective functionalization under carefully controlled reaction conditions. The introduction of chiral centers into the azepine ring during its synthesis would open avenues for stereoselective derivatization.
While direct regioselective and stereoselective derivatization of the this compound core remains an area ripe for exploration, the synthesis of isotopically labeled analogues provides a glimpse into the possibilities of selective modification. For instance, deuterated and fluorinated versions of pentylenetetrazole have been prepared from appropriately substituted ε-caprolactam precursors google.com. This approach allows for the introduction of isotopes at specific positions in the azepine ring, demonstrating a degree of regiocontrol in the synthesis of analogues.
Synthesis of Analogues and Homologues for Structure-Reactivity Correlation Studies
The synthesis of analogues and homologues of this compound is crucial for understanding the relationship between its chemical structure and its reactivity, as well as its biological activity. Much of the research in this area has focused on synthesizing various tetrazole derivatives to act as antagonists to the effects of pentylenetetrazole, particularly in the study of anticonvulsant agents researchgate.net. These studies, while informative about the pharmacophore required for antagonism, provide indirect information about the structure-reactivity of this compound itself.
More direct insights can be gleaned from studies that systematically modify the this compound scaffold. A key example is the synthesis of deuterated and fluorinated analogues, as mentioned previously. The preparation of these compounds allows for the investigation of kinetic isotope effects and the influence of electron-withdrawing groups on the metabolic stability and reactivity of the molecule google.com.
The general synthetic approach to such analogues often involves the modification of a precursor molecule prior to the formation of the fused bicyclic system. For example, substituted cyclohexanones can be used as starting materials in the reaction with hydrazoic acid to yield this compound analogues with substituents on the azepine ring. Similarly, the use of substituted ε-caprolactams provides a versatile route to a range of functionalized analogues google.com.
The table below summarizes some of the synthetic approaches toward this compound analogues.
| Starting Material | Reagents | Analogue Type |
| Substituted Cyclohexanone | Hydrazoic Acid | Azepine-ring substituted analogues |
| Substituted ε-Caprolactam | Not specified in abstract | Azepine-ring substituted analogues |
| Deuterated/Fluorinated ε-Caprolactam | Not specified in abstract | Isotopically labeled analogues google.com |
Future research in this area would benefit from a more focused exploration of the direct functionalization of the this compound core, which could unlock novel chemical space and provide a deeper understanding of its structure-reactivity landscape.
Mechanistic Investigations of Tetramethylenetetrazole Reactions and Transformations
Elucidation of Formation Pathways
The synthesis of the tetrazole ring system, a core component of tetramethylenetetrazole, is primarily understood through cycloaddition reactions and subsequent intramolecular processes. These mechanisms explain the assembly of the characteristic five-membered nitrogen heterocycle.
Cycloaddition Mechanisms Leading to the Tetrazole Ring System
The most prevalent method for constructing the tetrazole ring is the [3+2] cycloaddition reaction. This process involves the reaction of an azide (B81097) with a nitrile. For a fused system like this compound, this would typically involve an intramolecular reaction where both functional groups are present on the same molecule, leading to the fused ring structure.
The mechanism can proceed through several pathways:
Concerted Cycloaddition: A direct [3+2] cycloaddition where the new bonds form simultaneously.
Stepwise Addition: This can involve the nucleophilic attack of an azide anion on the nitrile, followed by ring closure.
Nitrile Activation: Another proposed pathway involves a nitrile activation step that forms an imidoyl azide intermediate, which then cyclizes to yield the tetrazole ring.
The viability of these pathways is strongly influenced by the electronic properties of the substituents on the nitrile. Electron-withdrawing groups tend to lower the activation barrier for the reaction.
| Nitrile Substituent | Reaction Type | Activation Barrier (kcal/mol) |
|---|---|---|
| -CH₃ (Acetonitrile) | Neutral [2+3] Cycloaddition | ~39 |
| -C(CH₃)₃ (tert-butylnitrile) | Neutral [2+3] Cycloaddition | ~40 |
| -CH₃ (Acetonitrile) | Anionic [2+3] Cycloaddition | ~41 |
| -C(CH₃)₃ (tert-butylnitrile) | Anionic [2+3] Cycloaddition | ~42 |
Intramolecular Rearrangements and Cyclization Processes During Synthesis
For fused heterocyclic systems such as this compound, intramolecular reactions are key. If a precursor molecule is designed to contain both a nitrile and an azide group separated by a suitable linker (like a tetramethylene chain), an intramolecular [3+2] cycloaddition can occur. This process is highly efficient for forming cyclic structures.
Decomposition Pathways and Reaction Kinetics
The decomposition of tetrazole derivatives, including what would be expected for this compound, can be initiated by thermal energy or photochemical irradiation. These processes typically involve the cleavage of the tetrazole ring and the extrusion of molecular nitrogen.
Thermal and Photochemical Transformations of this compound Derivatives
Thermal Transformations: The thermal decomposition of tetrazoles is characterized by the high stability of the ring, often requiring elevated temperatures. The primary decomposition pathway involves the elimination of a molecule of nitrogen (N₂). researchgate.net The mechanism is believed to proceed through an initial ring-opening to form a transient azide or diazo intermediate, which then fragments. researchgate.net For some derivatives, tautomeric equilibria between different isomeric forms play a significant role in the decomposition mechanism, with certain tautomers being more prone to ring cleavage. researchgate.net
Photochemical Transformations: Photolysis provides an alternative route to cleave the tetrazole ring. nih.gov Irradiation with UV light can induce various photodegradation pathways, leading to a diversity of products. researchgate.net The specific outcome depends on the substituents and the reaction environment (e.g., solvent, matrix isolation). nih.gov Common photochemical fragmentation patterns include:
[3+2] Pericyclic Elimination: Extrusion of molecular nitrogen to form intermediates like diaziridinones.
Bond Cleavage: Fission of specific N-N and C-N bonds within the ring, leading to fragments such as azides, isocyanates, or nitrilimines. nih.gov
Characterization of Reactive Intermediates in Tetrazole Decomposition Processes
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction. lumenlearning.com Their characterization is crucial for understanding the reaction mechanism. In tetrazole decomposition, several key intermediates have been proposed or identified through experimental and computational studies.
| Decomposition Method | Key Reactive Intermediates | Resulting Products/Pathways |
|---|---|---|
| Thermal Decomposition | Azide Intermediates, Diazo Compounds, N-Heterocyclic Carbenes | N₂ elimination, ring rearrangement |
| Photochemical Decomposition | Nitrilimines, Diaziridinones, Phenylazide | N₂ elimination, formation of new heterocycles, fragmentation |
The existence of these intermediates is often inferred through trapping experiments or identified using spectroscopic methods under specific conditions, such as matrix isolation at low temperatures. lumenlearning.com
Kinetic and Thermodynamic Aspects of Ring Cleavage Reactions
The stability of the tetrazole ring is reflected in the kinetics and thermodynamics of its cleavage. The process is typically endothermic and requires a significant activation energy.
For the thermal decomposition of the parent tetrazole, the effective activation energy has been calculated to be approximately 36.2 kcal/mol. researchgate.net The decomposition of other tetrazole derivatives may have different activation barriers depending on their substituents. For instance, the thermal decomposition of tetrazene, a related compound, is a complex process that appears to soften before decomposing exothermically in a two-stage kinetic process near its ignition temperature. dtic.mil
The kinetics of photochemical cleavage are dependent on factors such as the wavelength of light and the quantum yield of the reaction. The process involves the absorption of a photon to reach an excited state, which then undergoes ring cleavage. Careful selection of reaction conditions can allow for selective fragmentation pathways, making it a useful synthetic tool. nih.gov
Advanced Reaction Dynamics and Transition State Analysis
The study of reaction dynamics and transition states provides profound insights into the mechanistic pathways of chemical transformations. For nitrogen-rich heterocyclic compounds like this compound, understanding these aspects is crucial for predicting reactivity, stability, and potential applications, particularly in the field of energetic materials. Advanced computational and experimental techniques are employed to map the intricate energy landscapes and capture fleeting intermediate states that govern the course of a reaction.
Computational Mapping of Energy Hypersurfaces for Tetrazole Reactions
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions by mapping potential energy surfaces. nih.govsmu.edu Density Functional Theory (DFT) is a particularly effective method for predicting the atomic and molecular properties of various systems, including tetrazole derivatives. iosrjournals.orgnih.gov By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a comprehensive picture of the reaction pathway and its associated energy barriers can be constructed.
Research employing DFT calculations (specifically the B3LYP method with various basis sets) has been used to study the tautomeric transformations and thermal stability of C-substituted tetrazoles. iosrjournals.org These studies focus on determining the activation energy, which represents the energy barrier that must be overcome for a reaction to occur. For the tautomerization of the parent tetrazole ring, the activation energy is a key parameter. Computational models have predicted activation barriers for various substituted tetrazole isomers to be in the range of 60.0 ± 6.0 kcal mol⁻¹. iosrjournals.org For instance, using the B3lyp/6-311++G** basis set, the unsubstituted transition state was found to have an energy barrier of 53.97 kcal mol⁻¹. iosrjournals.org The nature of the substituent group—whether it is electron-donating or electron-withdrawing—has been shown to influence the activation energy, though the tetrazole ring exhibits a strong resistance to these substituent effects. iosrjournals.org
These computational approaches allow for the full optimization of transition state geometries. iosrjournals.org The analysis of these geometries, along with the intrinsic reaction coordinate (IRC), helps to confirm that the identified transition state correctly connects the reactant and product states on the potential energy hypersurface. nih.gov Such detailed mapping is essential for understanding the intricate balance of factors that control the stability and reactivity of the tetrazole core in compounds like this compound.
| Derivative | Basis Set | Activation Energy (kcal mol⁻¹) |
| Unsubstituted Tetrazole | B3LYP/6-31G | 61.49 |
| Unsubstituted Tetrazole | B3LYP/6-31+G* | 55.44 |
| Unsubstituted Tetrazole | cc-pVTZ | 55.85 |
| Unsubstituted Tetrazole | B3lyp/6-311++G** | 53.97 |
| Nitro-substituted Tetrazole | cc-pVTZ | 58.69 |
Table 1: Computationally determined activation energies for the tautomerization of unsubstituted and nitro-substituted tetrazole using various DFT methods. iosrjournals.org This data illustrates how different computational basis sets provide varying estimates for the energy barrier and how substituents can influence this barrier.
Experimental Probing of Ultrafast Reaction Dynamics in Heterocyclic Systems
While computational methods provide a theoretical map of reaction pathways, experimental techniques are required to observe the real-time evolution of chemical reactions. Ultrafast spectroscopy, particularly femtosecond transient absorption spectroscopy (TAS), is a premier technique for investigating the excited-state dynamics of molecules on their native timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). researchgate.netnurd.org.uk
In the context of nitrogen-rich heterocycles like tetrazole derivatives, TAS is used to track the fate of molecules after they are excited by an ultrashort laser pulse. This "pump-probe" technique initiates a photochemical process and then monitors the subsequent changes in the molecule's absorption spectrum over time. researchgate.net These time-resolved spectra reveal the formation and decay of transient species, such as excited electronic states (e.g., S₁, Sₙ) and triplet states, and allow for the determination of time constants for various photophysical processes.
For example, studies on novel aryl-tetrazole derivatives have used TAS to elucidate their excited-state relaxation mechanisms. After photoexcitation, several processes occur in rapid succession:
Internal Conversion (IC): A very fast non-radiative transition between electronic states of the same multiplicity (e.g., Sₙ to S₁). This typically occurs on a sub-picosecond timescale. researchgate.net
Vibrational Relaxation: The dissipation of excess vibrational energy within an electronic state, usually happening within a few picoseconds.
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities (e.g., from a singlet state S₁ to a triplet state T₁). The timescale for this process can vary significantly.
These ultrafast processes are critical in determining the photochemical stability and reaction pathways of energetic materials, as the topography of excited-state potential surfaces and the presence of conical intersections play a crucial role in molecular decomposition. By understanding these dynamics, it is possible to gain insight into the initial steps of energy release in compounds like this compound.
| Compound | Process | Time Constant (ps) |
| Amino-substituted Tetrazole (AST) | Internal Conversion (Sₙ → S₁) | 0.5 |
| Amino-substituted Tetrazole (AST) | Vibrational Relaxation (in S₁) | 5.0 |
| Amino-substituted Tetrazole (AST) | Intersystem Crossing (S₁ → T₁) | 129 |
| Nitro-substituted Tetrazole (NST) | Internal Conversion (Sₙ → S₁) | 0.3 |
| Nitro-substituted Tetrazole (NST) | Vibrational Relaxation (in S₁) | 1.8 |
| Nitro-substituted Tetrazole (NST) | Intersystem Crossing (S₁ → T₁) | 7.8 |
Table 2: Experimentally measured time constants for the photophysical processes of two different aryl-tetrazole derivatives following photoexcitation, as determined by femtosecond transient absorption spectroscopy. The data highlights how different functional groups (amino vs. nitro) can significantly alter the excited-state decay dynamics.
Theoretical and Computational Chemistry of Tetramethylenetetrazole
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental tools for elucidating the electronic structure and nature of chemical bonding in molecules like tetramethylenetetrazole. These calculations allow for a detailed examination of molecular orbitals, charge distribution, and energetic properties that govern the molecule's behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying fused heterocyclic systems. DFT calculations are routinely employed to determine the most stable molecular geometries by finding the minimum energy conformation on the potential energy surface.
For bicyclic systems analogous to this compound, DFT methods are used to optimize bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on bicyclic triazolium salts, which share structural similarities with fused tetrazoles, have shown that the size of the fused ring significantly influences the bond angles and lengths within the heterocyclic core. nih.gov These geometric parameters are critical as they affect the molecule's stability, aromaticity, and reactivity. The vibrational frequencies can also be calculated at the same level of theory to confirm that the optimized geometry represents a true energy minimum, indicated by the absence of imaginary frequencies. nih.gov
DFT calculations also provide valuable information about the thermodynamic stability of different isomers and tautomers. By comparing the calculated electronic energies, chemists can predict the relative abundance of different forms of the molecule at equilibrium.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Fused Tetrazole Ring
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| N1-N2 | 1.35 - 1.40 | - |
| N2-N3 | 1.28 - 1.32 | - |
| N3-N4 | 1.35 - 1.40 | - |
| N4-C5 | 1.32 - 1.36 | - |
| C5-N1 | 1.32 - 1.36 | - |
| C-N-N | - | 108 - 112 |
| N-C-N | - | 105 - 109 |
Note: Data is generalized from computational studies on various fused tetrazole derivatives. Actual values for this compound would require specific calculations.
For situations demanding higher accuracy, particularly for energy calculations, ab initio methods are employed. These methods are based on first principles of quantum mechanics without reliance on empirical parameters. High-level coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), combined with large basis sets and extrapolations to the complete basis set (CBS) limit, can provide highly precise relative energies of isomers and tautomers. nih.gov
Studies on the tautomeric equilibrium of tetrazole itself have demonstrated that such high-level calculations can achieve an accuracy of 0.10-0.25 kcal/mol for energy differences. nih.gov This level of precision is crucial for accurately predicting the outcomes of chemical reactions and the position of tautomeric equilibria. Model chemistries like CBS-4M and CBS-QB3 also offer a reliable and computationally less expensive alternative for obtaining accurate thermochemical data. nih.govresearchgate.net These methods can be applied to fused systems like this compound to definitively determine the relative stabilities of different forms and the energy barriers for their interconversion.
Conformational Analysis and Tautomerism Studies
The fusion of a tetrazole ring with an aliphatic ring system like tetramethylene introduces conformational complexities and the possibility of unique tautomeric equilibria.
A characteristic feature of many N-fused heterocyclic tetrazoles is their existence in a tautomeric equilibrium with an open-chain azide (B81097) isomer. mdpi.comnih.gov This phenomenon, often referred to as valence tautomerism or ring-chain tautomerism, is a dynamic equilibrium between the cyclic tetrazole form and the isomeric azide form.
Computational chemistry is essential for exploring the potential energy surface of this isomerization. By calculating the energies of the tetrazole, the azide, and the transition state connecting them, researchers can determine the activation energy for both the ring-opening and ring-closing reactions. The position of this equilibrium is highly sensitive to several factors, including the nature of the fused ring, temperature, solvent, and the presence of substituents. nih.gov For example, in pyridotetrazoles, the equilibrium can be shifted towards the azide form by the presence of electron-withdrawing groups. nih.gov Computational studies can model these effects and predict how the structure of the fused ring in this compound would influence its propensity to exist in the azide form.
Substituents on either the tetrazole or the fused aliphatic ring can significantly impact the electronic structure, thereby influencing tautomeric equilibria and the aromaticity of the tetrazole ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the tetrazole ring relative to its azide isomer.
Computational studies on various fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, have shown that EDGs can enhance absorption and emission properties by facilitating intramolecular charge transfer, which is indicative of changes in the electronic structure. rsc.org Similarly, substituents would alter the charge distribution in the this compound system, affecting the acidity of potential N-H protons and the stability of the corresponding conjugate base. researchgate.net
Aromaticity, a key factor in the stability of the tetrazole ring, can also be quantified computationally using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how substituents modulate the degree of electron delocalization within the tetrazole ring, thereby affecting its stability and preference over the non-aromatic azide tautomer.
Table 2: Predicted Influence of Substituents on Tetrazole-Azide Equilibrium
| Substituent Type | Effect on Tetrazole Ring | Predicted Shift in Equilibrium |
| Electron-Donating Group (EDG) | Stabilizes the ring electronically | Favors the Tetrazole form |
| Electron-Withdrawing Group (EWG) | Destabilizes the ring electronically | Favors the Azide form |
| Steric Bulk | Can introduce ring strain | May favor the more flexible Azide form |
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for understanding how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov
By simulating the motion of the molecule and surrounding solvent molecules, MD can reveal details about intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov For tetrazole derivatives, which contain four nitrogen lone pairs, hydrogen bonding is a particularly important interaction. acs.org MD simulations can map the hydration shell around the molecule, identifying preferential binding sites for water and quantifying the strength of these interactions.
Furthermore, in the context of drug design or materials science, MD simulations can be used to model the binding of a tetrazole-containing ligand to a receptor active site or to understand the packing and bulk properties of a material. nih.gov For a molecule like this compound, simulations could elucidate its conformational flexibility, the stability of its interactions with other molecules, and how it might behave in a complex biological or material environment.
Solvent Effects on this compound Reactivity and Conformation
The chemical environment plays a crucial role in determining the path of a chemical reaction, influencing both the conformation of molecules and their subsequent reactivity. frontiersin.org In solution, the solvent can significantly alter the viability and selectivity of a reaction. frontiersin.org The effect of the solvent is often modeled using continuous models where the solute is surrounded by an infinite solvent reservoir, primarily considering electrostatic interactions. frontiersin.org However, for a more accurate depiction, especially when solvent-solute and solvent-solvent interactions are of similar strength, explicit solvation models are necessary. frontiersin.org
Computational studies on various molecules have demonstrated the profound impact of the solvent on conformational profiles. For instance, molecular dynamics simulations of peptides show that different solvents can favor distinct secondary structures like helices or β-hairpins. rsc.org In chloroform, a peptide might adopt a helical conformation, while in dimethyl sulfoxide (B87167) (DMSO) or methanol, a mixture of β-hairpin and other shapes may predominate. rsc.org In water, the same peptide might not exhibit a single preferred conformation but exist as a population of different structures. rsc.org These findings highlight the importance of the solvent in dictating the conformational landscape of a molecule. rsc.org
For a molecule like this compound, the polarity and hydrogen-bonding capability of the solvent would be expected to influence its conformation and reactivity. Solvents can stabilize or destabilize different conformations and transition states through specific interactions. frontiersin.orgnih.gov For example, polar solvents might stabilize a more polar conformation of this compound, while nonpolar solvents might favor a less polar one. These conformational changes, in turn, can affect the accessibility of reactive sites and the energy barriers for potential reactions. frontiersin.org The reactivity of tetrazole derivatives can be significantly altered by changes in the dielectric constant and other physical properties of the solvent medium. researchgate.net Computational methods, such as Monte Carlo simulations that incorporate solvent effects into the energy function, can be used to analyze the conformational preferences of such molecules in different solvents. nih.gov Such analyses have shown that solute-solvent interactions, particularly nonbonding interactions, can induce a folded conformation in molecules. nih.gov
| Solvent Property | Potential Effect on this compound | Computational Approach |
|---|---|---|
| Polarity / Dielectric Constant | Stabilization of polar conformations and transition states, influencing reaction rates. researchgate.net | Continuum Solvation Models (e.g., PCM), Explicit Solvent Molecular Dynamics. frontiersin.org |
| Hydrogen Bonding Capacity | Formation of hydrogen bonds with the nitrogen atoms of the tetrazole ring, affecting conformation and reactivity. aps.org | Explicit Solvent Simulations, Quantum Chemical Calculations. frontiersin.org |
| Aromaticity | Potential for π-π stacking interactions with the tetrazole ring, influencing conformational preferences. | Molecular Dynamics, Quantum Mechanics/Molecular Mechanics (QM/MM). |
| Viscosity | May affect the rate of conformational changes and diffusion-controlled reactions. | Molecular Dynamics Simulations. |
Non-Covalent Interactions in Cyclic Tetrazole Systems
Non-covalent interactions are fundamental in determining the structure and function of chemical systems. In cyclic tetrazole systems like this compound, several types of non-covalent interactions are significant, including hydrogen bonding and π-π interactions. acs.orgnih.gov The tetrazole ring contains four nitrogen atoms with σ-lone pairs, making it capable of participating in up to four hydrogen bonds. acs.org This extensive hydrogen bonding capability is a key feature of tetrazoles and is crucial in their interactions with other molecules. acs.org
Computational studies, such as those using density functional theory (DFT), have been employed to evaluate hydrogen bonding between tetrazole dimers. researchgate.net These studies have shown that the formation of cyclic dimers is favorable and that the strength of the N...H–N hydrogen bonds can be influenced by substituents on the tetrazole ring. researchgate.net For instance, the introduction of an electron-releasing group can lead to the formation of more stable hydrogen bonds. researchgate.net X-ray crystallography and solution NMR methods have also been used to study the binding of tetrazoles with other molecules, revealing complex networks of hydrogen bonds and salt bridges. nih.gov
| Interaction Type | Description | Significance in this compound |
|---|---|---|
| Hydrogen Bonding | The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. acs.org If an N-H tautomer is present, it can also act as a hydrogen bond donor. nih.gov | Dictates intermolecular interactions with solvents and other molecules, influencing crystal packing and solution-phase aggregation. |
| π-π Stacking | Interaction between the aromatic π-system of the tetrazole ring and other aromatic rings. Predominant arrangements are T-shaped and parallel-displaced. acs.orgnih.gov | Contributes to the stability of solid-state structures and molecular complexes. |
| Salt Bridges | Ionic interaction between the deprotonated tetrazolate anion and a cation. | Important in interactions with metal ions or in the presence of protonated species. nih.gov |
| van der Waals Forces | General non-specific interactions contributing to the overall stability of molecular assemblies. | Plays a role in the close packing of molecules in the solid state. |
Predictive Modeling for Reaction Pathways and Selectivity
Modern computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including their pathways and selectivity. mit.edu These predictive models are essential for designing new materials and understanding complex chemical systems. mit.edu
Reaction Network Analysis and Graph-Based Approaches for Chemical Space Exploration
Exploring the vast landscape of possible chemical reactions, often referred to as chemical space, is a significant challenge. chemrxiv.org Automated methods based on graph theory have emerged as a powerful strategy to tackle this problem. chemrxiv.org In this approach, molecules are represented as graphs, where atoms are nodes and bonds are edges. eg.org Chemical reactions are then described as graph transformations. chemrxiv.orgchemrxiv.org
Reaction network analysis involves generating a network of interconnected chemical species (nodes) and elementary reactions (edges). nih.gov This allows for a systematic exploration of potential reaction pathways connecting reactants to products via various intermediates. chemrxiv.org Algorithms have been developed to automatically generate these networks by applying a set of predefined elementary reaction rules or transformations to a starting molecule. chemrxiv.orgnih.gov This automated exploration can uncover novel reaction pathways that might not be immediately obvious from chemical intuition. cdc.gov
Once a reaction network is generated, quantum chemical calculations can be applied to estimate the energetics of the various species and the activation energies for the reaction steps. nih.gov This combination of graph-based exploration and quantum chemistry allows for the identification of the most plausible reaction pathways. nih.gov Such methods have been successfully applied to various chemical systems, demonstrating their ability to identify key reaction pathways. nih.gov For a compound like this compound, these approaches could be used to predict its decomposition pathways or its reactions with other chemical species.
Machine Learning and AI Applications in Tetrazole Chemistry Prediction
For tetrazole chemistry, ML and AI could have several applications. For instance, a model could be trained specifically on reactions involving tetrazoles to predict the products of novel transformations. This could accelerate the discovery of new tetrazole derivatives with desired properties. tandfonline.comnih.gov Furthermore, AI can be used to predict various molecular properties, such as toxicity or biological activity, which is crucial in drug discovery where tetrazoles are often used as bioisosteres for carboxylic acids. mdpi.comnih.gov By analyzing complex datasets, AI algorithms can identify novel drug targets and help in the design of new chemical entities with therapeutic potential. mdpi.com The integration of AI into the workflow of synthetic and medicinal chemistry holds great promise for accelerating the pace of discovery in fields where tetrazole compounds are important. mdpi.com
| AI/ML Application | Description | Potential for this compound |
|---|---|---|
| Reaction Outcome Prediction | Training a model on a vast database of reactions to predict the product(s) of a given set of reactants and conditions. nih.gov | Predicting the products of reactions involving this compound, aiding in the design of new synthetic routes. |
| Retrosynthesis Planning | Using AI to propose a sequence of reactions to synthesize a target molecule. nih.gov | Developing efficient synthetic pathways to this compound and its derivatives. |
| Property Prediction | Predicting physical, chemical, or biological properties of a molecule from its structure. mdpi.com | Estimating properties like stability, solubility, or potential biological activity of this compound. |
| New Molecule Generation | Employing generative models to design novel molecules with desired properties. | Designing new tetrazole-containing compounds with specific functionalities. |
Advanced Spectroscopic and Analytical Methodologies for Tetramethylenetetrazole Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds like tetramethylenetetrazole. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
For a fused-ring system such as this compound, which consists of a tetrazole ring fused with a cyclobutane (B1203170) ring, ¹H and ¹³C NMR spectra would provide primary structural confirmation. Based on data from analogous substituted tetrazoles, the proton and carbon signals can be predicted. rsc.orgacs.orgacgpubs.org The single proton on the tetrazole ring would likely appear as a singlet in the ¹H NMR spectrum, with a chemical shift significantly downfield (δ ≈ 9.0 ppm) due to the aromatic and electron-withdrawing nature of the tetrazole ring. acgpubs.org The methylene (B1212753) (-CH₂-) protons of the tetramethylene bridge would exhibit more complex splitting patterns depending on their chemical and magnetic environments.
The ¹³C NMR spectrum would be characterized by a signal for the tetrazole carbon at approximately δ = 141–157 ppm. acs.org The chemical shifts of the methylene carbons would appear further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Predicted values are based on data from similarly substituted tetrazole derivatives. rsc.orgacs.orgacgpubs.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Tetrazole-H | ~9.0 | - |
| Tetrazole-C | - | ~141-157 |
| Methylene (-CH₂-) | ~2.0-4.0 | ~20-40 |
For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities and definitively establish atomic connectivity.
COSY (¹H-¹H Correlation): This experiment would reveal scalar couplings between protons on adjacent carbons. For this compound, cross-peaks would be expected between the non-equivalent protons of the tetramethylene bridge, confirming their connectivity within the fused ring system.
HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would be used to assign the specific ¹³C signals for each of the methylene groups in the tetramethylene ring by correlating them to their known proton resonances.
These advanced techniques are crucial for confirming the fused bicyclic structure and ensuring the correct assignment of all proton and carbon signals. rsc.org
The tetramethylene (cyclobutane) portion of this compound is not planar and can undergo ring-puckering, leading to different conformational isomers. NMR spectroscopy, particularly temperature-dependent NMR studies, can be used to investigate these dynamic processes.
At low temperatures, the interconversion between different conformations may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational interconversion.
Studies on analogous 1,5-disubstituted tetrazoles, which can act as mimics for cis-amide bonds, have shown that the tetrazole ring imposes significant conformational constraints. nih.govnih.gov In the case of this compound, the fusion of the rigid tetrazole ring to the cyclobutane ring would likely result in a relatively high barrier to interconversion, leading to a conformationally constrained structure. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Insights and Bonding Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. nih.govyoutube.comcarleton.edu These methods are highly complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.govcarleton.edu
For this compound, the spectra would be dominated by vibrations characteristic of the tetrazole ring and the C-H bonds of the methylene groups.
Table 2: Characteristic Vibrational Frequencies for Tetrazole Derivatives
Frequency ranges are based on data from various substituted tetrazoles. acgpubs.orgresearchgate.netekb.eg
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Methylene) | 2850-3000 | IR, Raman |
| C=N Stretch (Ring) | 1620-1680 | IR |
| N=N Stretch (Ring) | 1500-1550 | IR, Raman |
| C-N Stretch (Ring) | 1360-1390 | IR |
| Tetrazole Ring Breathing | 990-1250 | IR, Raman |
The vibrational frequencies observed in IR and Raman spectra are directly related to the strength of the chemical bonds and the molecule's electronic structure. Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and correlate them with the experimental spectra. electrochemsci.org
Changes in the electronic structure, for instance, through the introduction of substituents or formation of coordination complexes, will lead to predictable shifts in the vibrational frequencies. For this compound, the fusion of the electron-rich tetrazole ring with the strained cyclobutane ring influences the electron distribution across the molecule. electrochemsci.org Analysis of the vibrational spectra, supported by computational modeling, can reveal how this fusion affects the bond strengths within the tetrazole ring (e.g., the N=N and C=N bonds) compared to simpler alkyl-substituted tetrazoles. electrochemsci.org
In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic information by observing the appearance of intermediates and products, and the disappearance of reactants. rsc.org Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly well-suited for monitoring reactions in solution.
The synthesis of tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. acs.orgorganic-chemistry.org In situ IR spectroscopy could be employed to monitor the synthesis of this compound by tracking the disappearance of the characteristic azide (-N₃) and nitrile (-C≡N) stretching bands and the concurrent emergence of the signature tetrazole ring vibrations. rsc.org This approach enables the optimization of reaction conditions (temperature, pressure, catalyst) and can help identify transient intermediates, leading to a deeper understanding of the reaction mechanism. acs.org
Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺˙) which can then break apart into smaller, charged fragments.
For this compound, the molecular ion peak would confirm the compound's molecular weight. The subsequent fragmentation is expected to follow pathways characteristic of substituted tetrazoles. nih.gov Key fragmentation pathways for 1,5-disubstituted tetrazoles often involve the extrusion of stable neutral molecules like dinitrogen (N₂) or the loss of the substituent groups. nih.gov
Common fragmentation patterns for alkyl-substituted heterocycles involve alpha-cleavage, where a bond adjacent to the ring is broken. youtube.comlibretexts.org
Table 3: Plausible Mass Spectrometry Fragments for this compound
Fragmentation pathways are inferred from studies on similarly substituted tetrazoles. nih.govlibretexts.org
| Fragment | Description | Potential m/z |
| [M]⁺˙ | Molecular Ion | - |
| [M - N₂]⁺˙ | Loss of dinitrogen from the tetrazole ring | M - 28 |
| [M - HN₃]⁺˙ | Loss of hydrazoic acid | M - 43 |
| [C₄H₅]⁺ | Cyclobutyl fragment cation | 53 |
By carefully analyzing the masses of the fragment ions, the structure of the parent molecule and any reaction byproducts or intermediates can be pieced together. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, further confirming their identities.
Chromatographic Methods for Separation and Purity Assessment in Advanced Synthesis
In the synthesis and analysis of energetic materials like this compound, chromatographic techniques are indispensable for the separation, identification, and purity assessment of the target compound and its potential isomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer robust methodologies for these purposes, each with distinct advantages depending on the specific analytical requirements.
Gas Chromatography (GC) Optimization for Cyclopolymethylenetetrazole Isomers
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For cyclopolymethylenetetrazole isomers, including this compound, GC provides high-resolution separation, enabling the differentiation of structurally similar molecules. The optimization of GC methods is critical for achieving accurate and reproducible results.
Key parameters for optimization include the choice of the capillary column, temperature programming, and detector type. For energetic materials, columns with a stationary phase of mid-polarity, such as those containing phenyl and cyanopropyl functional groups, often provide the necessary selectivity for separating isomers. A typical GC method for analyzing energetic materials involves a temperature program that starts at a relatively low temperature to separate volatile impurities and then ramps up to elute the target analytes. scispec.co.thdtic.mil
The use of a mass spectrometer as a detector is highly advantageous as it provides structural information, aiding in the positive identification of this compound and its isomers. hpst.cz Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of explosives. hpst.cz
Table 1: Illustrative GC-MS Parameters for the Analysis of Cyclopolymethylenetetrazole Isomers
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp: 60 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
This table presents a hypothetical set of parameters based on common practices for the GC-MS analysis of energetic materials and related nitrogen-rich compounds. Actual parameters would require optimization for the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) for Mixture Analysis
High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound and its synthesis mixtures, reversed-phase HPLC (RP-HPLC) is a particularly effective method for separation and quantification.
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For nitrogen-containing heterocyclic compounds, C18 and C8 columns are commonly employed. oup.comoup.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a buffer or acid to control the pH and improve peak shape. sielc.comresearchgate.net
Detection in HPLC can be achieved using various detectors, with ultraviolet (UV) detection being common for compounds containing chromophores. For tetrazole derivatives, detection is often performed at a wavelength around 210-254 nm. researchgate.netmdpi.com When coupled with mass spectrometry (LC-MS), HPLC can provide even greater selectivity and sensitivity, allowing for the definitive identification of components in a complex mixture.
Table 2: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
This table provides a representative set of parameters for the HPLC analysis of tetrazole-containing compounds. The specific conditions would need to be optimized based on the exact analytical requirements and the instrumentation used.
Non Traditional and Emerging Applications of Tetramethylenetetrazole in Materials Science and Chemical Innovation
Integration into Advanced Functional Materials
The incorporation of tetrazole moieties into polymer backbones or as pendant groups is a rapidly advancing area of materials science. lifechemicals.comsemanticscholar.org These materials often exhibit tailored electronic, optical, and responsive properties. The fundamental characteristics of the tetrazole ring, including its aromaticity, electron-withdrawing nature, and capacity for hydrogen bonding and coordination with metal ions, make it a highly attractive component for the design of advanced functional materials. lifechemicals.comnih.govacs.org
Design Principles for Optoelectronic or Responsive Materials Incorporating Tetrazole Moieties
The design of optoelectronic and responsive materials hinges on the precise control of molecular structure to dictate bulk properties. The integration of tetrazole moieties into these materials follows several key principles:
Tuning Electronic Properties: The tetrazole ring is a potent electron-withdrawing group, which can be leveraged to create donor-acceptor architectures within a material. This charge-transfer characteristic is fundamental to the operation of many optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comalfa-chemistry.com By strategically placing tetrazole units along a polymer chain or within a small molecule, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated to optimize charge injection, transport, and recombination properties.
Inducing Responsiveness: Tetrazole-containing polymers can be designed to respond to external stimuli such as pH, temperature, and the presence of specific analytes. nih.gov The nitrogen atoms in the tetrazole ring can be protonated or deprotonated, leading to changes in the polymer's conformation, solubility, and electronic properties. This pH-responsiveness is being explored for applications in drug delivery systems and sensors. For instance, polymers with tetrazole side chains can exhibit reversible swelling-deswelling behavior in response to pH changes.
| Design Principle | Consequence for Material Properties | Potential Application |
| Electron-Withdrawing Nature | Modulation of HOMO/LUMO energy levels, creation of donor-acceptor systems. | Organic Electronics (OLEDs, OPVs) |
| Protonation/Deprotonation of Nitrogen Atoms | pH-responsive changes in solubility and conformation. | Smart Hydrogels, Drug Delivery |
| Strong Intermolecular Interactions | Increased thermal and mechanical stability. | High-Performance Polymers |
| Coordination with Metal Ions | Formation of metal-organic frameworks (MOFs) with porous structures. | Gas Storage, Catalysis |
Exploration of Tetrazole-Based Energetic Materials: Chemical Stability and Transformation Mechanisms
The high nitrogen content and positive enthalpy of formation of tetrazole compounds make them attractive candidates for energetic materials. researchgate.net Bistetrazoles, in particular, are being investigated as potentially more stable and environmentally benign alternatives to traditional explosives. nih.govbohrium.com The chemical stability and decomposition pathways of these materials are of paramount importance for their safe handling and performance.
The thermal stability of bistetrazole derivatives is influenced by the nature of the linkage between the tetrazole rings. nih.govresearchgate.net For Tetramethylenetetrazole, the flexible alkyl chain provides a different structural dynamic compared to more rigid linkages. The decomposition of tetrazole-based energetic materials typically proceeds through the elimination of molecular nitrogen (N₂), a highly exothermic process that releases a significant amount of energy.
Studies on related bistetrazole compounds have elucidated key aspects of their thermal decomposition:
Decomposition Onset: The temperature at which decomposition begins is a critical measure of thermal stability. Research on various bistetrazole derivatives shows a wide range of decomposition temperatures, indicating that stability can be tuned through chemical modification. researchgate.net
Decomposition Pathways: The primary decomposition mechanism for many tetrazole derivatives involves the opening of the tetrazole ring to form a transient azide (B81097) intermediate, which then eliminates N₂. nih.govresearchgate.net The activation barriers for these reactions are a key determinant of the compound's stability. For some azobistetrazoles, these barriers are calculated to be in the range of 26-33 kcal mol⁻¹, which is lower than that of the parent tetrazole, correlating with their higher sensitivity. nih.govresearchgate.net
Influence of Bridging Group: The nature of the bridge between the tetrazole rings significantly impacts stability. Hydrazo-bridged bistetrazoles have been found to be more kinetically stable than their azo-bridged counterparts due to a lack of π-conjugation in the azide intermediate. nih.govresearchgate.net
| Compound Class | Typical Decomposition Onset | Key Decomposition Feature |
| Bistetrazoles | Varies with structure | Ring-opening to azide intermediate, N₂ elimination |
| Azobistetrazoles | Lower than parent tetrazole | Lower activation barriers for decomposition |
| Hydrazo-bridged Bistetrazoles | Kinetically more stable | Lack of π-conjugation in the intermediate |
Role in Chemical Sensing and Recognition Systems
The ability of the tetrazole ring to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, makes it a valuable functional group for the design of chemical sensors and recognition systems. acs.org Tetrazoles can act as potent anion recognition elements, in some cases emulating the binding modes of carboxylic acids. acs.org
The incorporation of this compound or similar bistetrazole units into polymer matrices or onto surfaces could lead to sensors for various analytes. The two tetrazole rings, separated by the flexible spacer, could act in concert to bind specific guest molecules with high affinity and selectivity. Potential applications include:
Ion-Selective Electrodes: The ability of tetrazoles to coordinate with metal cations could be exploited in the development of ion-selective electrodes for environmental monitoring or clinical diagnostics.
Gas Sensors: Polymeric materials containing tetrazole moieties have been investigated for their ability to capture CO₂. lifechemicals.com This suggests the potential for developing sensors for acidic gases.
Biosensors: The tetrazole group can act as a bioisostere for the carboxylic acid group, a common recognition motif in biological systems. nih.gov This opens up possibilities for designing sensors that can detect biologically relevant molecules.
Intermediates in the Synthesis of Non-Prohibited Advanced Chemical Compounds
Tetrazole derivatives are versatile intermediates in organic synthesis, providing access to a wide range of other heterocyclic compounds and functional molecules. nih.govbeilstein-journals.org The tetrazole ring can be viewed as a protected form of a nitrile or an amine, and its transformation can be controlled to yield desired products.
This compound, with its two tetrazole rings, can serve as a precursor for the synthesis of more complex molecules with bilateral symmetry. Potential synthetic transformations include:
Synthesis of Diamines: The tetrazole rings can be reductively cleaved to yield primary amines. This would provide a route to 1,6-diaminohexane, a valuable monomer in the polymer industry.
Formation of other Heterocycles: The tetrazole ring can undergo various cycloaddition and rearrangement reactions to form other heterocyclic systems. This allows for the generation of novel molecular scaffolds for applications in medicinal chemistry and materials science.
Precursors to Ligands: The ability of the tetrazole nitrogens to coordinate to metal centers makes this compound a potential precursor for the synthesis of bidentate ligands for catalysis and coordination chemistry. nih.gov
The use of tetrazoles as synthetic intermediates offers several advantages, including the high stability of the tetrazole ring under many reaction conditions and the ability to generate reactive intermediates in a controlled manner. core.ac.uk
Future Directions and Interdisciplinary Research Frontiers
Integration of Synergistic Experimental and Computational Approaches for Predictive Chemistry
The advancement of tetrazole chemistry is increasingly reliant on the powerful synergy between experimental and computational methods. mdpi.comrug.nl This integration allows for a deeper understanding of molecular structures and properties, accelerating the design and discovery of new functional molecules. google.com Computational approaches, particularly Density Functional Theory (DFT), are pivotal in predicting the geometry, electronic properties, and thermodynamic stability of tetrazole derivatives before their synthesis. chemdiv.comorganic-chemistry.org
DFT calculations have been successfully employed to study tetrazole tautomerism, predicting that the 2H-tautomer is often more stable in the gas phase, while the 1H-tautomer can be predominant in solution. chemdiv.com These computational predictions are essential for understanding the reactivity and interaction of tetrazoles in different environments. Furthermore, computational models can predict the energetic properties of novel tetrazole-N-oxides, identifying promising candidates for high-energy density materials by evaluating their density, heats of formation, and detonation performance. semanticscholar.org Such theoretical screening guides synthetic chemists to target molecules with the most desirable properties, saving significant time and resources. google.com
The synergy is completed when experimental data provides feedback to refine computational models. google.com Experimental techniques like NMR, IR, and Raman spectroscopy, along with X-ray crystallography, provide real-world data on the structure and bonding of synthesized tetrazoles, which can be compared against calculated values. organic-chemistry.orgchemcopilot.com For instance, a combined experimental and computational study on new tetrazole derivatives used DFT calculations to analyze the molecular electrostatic potential (MEP) and reactivity indices, which correlated well with experimental observations from Hirshfeld surface analysis. organic-chemistry.org This collaborative loop between prediction and validation is crucial for building more accurate models for the targeted design of complex tetrazole architectures.
| Area of Investigation | Computational Approach (e.g., DFT) | Experimental Technique | Synergistic Outcome |
|---|---|---|---|
| Tautomer Stability | Calculation of relative energies of 1H and 2H tautomers. chemdiv.com | NMR and UV-Vis Spectroscopy. | Accurate prediction of predominant tautomer in various phases and solvents. |
| Molecular Geometry | Optimization of bond lengths and angles. organic-chemistry.org | X-ray Crystallography, NMR Spectroscopy. rug.nl | Validation of predicted structures and understanding of substituent effects. |
| Reactivity Prediction | Calculation of Molecular Electrostatic Potential (MEP) and frontier molecular orbitals (HOMO-LUMO). organic-chemistry.org | Kinetic studies of reactions, product analysis. | Identification of electrophilic/nucleophilic sites and prediction of reaction pathways. organic-chemistry.org |
| Energetic Properties | Calculation of heats of formation and density. semanticscholar.org | Calorimetry, Thermal Analysis (TGA/DSC). chemcopilot.com | Guided synthesis of new high-energy density materials with enhanced performance. |
Development of Novel Synthetic Routes to Challenging Tetrazole Architectures
The synthesis of tetrazoles, particularly those with complex or challenging architectures like fused rings (e.g., pentylenetetrazole) or polymeric structures (e.g., polymethylenetetrazole), is a key area of ongoing research. chemcopilot.comnih.gov Traditional methods are often being replaced by more efficient, versatile, and environmentally benign strategies.
A significant advancement is the use of multicomponent reactions (MCRs), which allow the construction of complex molecules in a single step from three or more reactants, enhancing efficiency and atom economy. chemdiv.com The Ugi-azide reaction, for example, is a powerful tool for creating libraries of 1,5-disubstituted tetrazoles. tetrascience.com This approach has been used as the first step in a two-step sequence, followed by a Pd/Cu-catalyzed heteroannulation, to produce complex hybrid systems containing both indole (B1671886) and tetrazole moieties. tetrascience.com Another innovative strategy involves using novel building blocks, such as diversely protected tetrazole aldehydes, which can be incorporated into MCRs to create complex, drug-like molecules that are difficult to access through traditional late-stage functionalization from nitrile precursors.
Green chemistry principles are also driving the development of new synthetic routes. chemcopilot.com Methodologies that utilize water as a solvent, employ nanocatalysts, or are performed under solvent-free conditions are gaining prominence. chemcopilot.com For instance, the [3+2] cycloaddition of sodium azide (B81097) to nitriles can be efficiently catalyzed by a Copper (II) complex in an eco-friendly one-pot process. chemdiv.com Similarly, magnetic nanocatalysts like Fe3O4@SiO2-SO3H have been used to facilitate the synthesis of tetrazoles under benign conditions, with the added benefit of easy catalyst recovery and reuse. These methods not only improve yields and reduce reaction times but also avoid the use of toxic reagents. chemdiv.com The synthesis of polymethylenetetrazole, a potential high-energy material, was achieved via a two-step process starting from chloroacetonitrile, demonstrating a route to novel polymeric tetrazole structures. chemcopilot.com
| Synthetic Method | Key Features | Starting Materials (Examples) | Catalyst/Reagent (Examples) | Reference |
|---|---|---|---|---|
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, creation of complex scaffolds in one pot. | Amines, oxo components, isocyanides, hydrazoic acid. | None (reaction-driven). | chemdiv.comtetrascience.com |
| Green Synthesis ([3+2] Cycloaddition) | Eco-friendly, avoids toxic reagents, often uses water as a solvent. | Nitriles, sodium azide. | Copper (II) complexes, Zinc salts, L-proline. | chemdiv.com |
| Nanocatalysis | Reusable catalyst, mild reaction conditions, easy product separation. | Benzonitrile, sodium azide. | Magnetic Fe3O4@SiO2-SO3H. | |
| Novel Building Blocks | Access to novel scaffolds not easily made by other methods. | Protected tetrazole aldehydes, isocyanides, azide. | Used in Passerini three-component reactions (PT-3CR). | |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields. | Inactive nitriles, sodium azide. | Triethylammonium chloride in DMF. |
Exploration of Uncharted Reactivity and Transformation Pathways for Tetramethylenetetrazole
While tetrazoles are known for their relative stability, exploring their reactivity under specific conditions, such as photochemical irradiation, opens up new transformation pathways for synthetic applications. The photochemistry of tetrazoles is a challenging but promising frontier, as photolysis can induce cleavage of the tetrazole ring to generate a variety of reactive intermediates and diverse photoproducts. The outcome of these reactions is highly dependent on the substituents, the presence of labile hydrogen atoms, and the reaction medium.
Upon UV irradiation, tetrazoles can undergo several fragmentation pathways. A common route involves the photo-induced extrusion of molecular nitrogen (N2), a [3+2] cycloreversion, to produce highly reactive species like nitrilimines. For example, the photolysis of matrix-isolated unsubstituted tetrazole at 193 nm leads to the formation of nitrilimine, as well as other products like diazomethane, carbodiimide, and cyanamide.
The synthetic utility of these photochemical transformations lies in the potential to trap the reactive intermediates to form new heterocyclic systems or other complex molecules. For instance, the photolysis of biaryltetrazoles in an acidic medium results in the formation of 9H-pyrimido[4,5-b]indoles in excellent yields. The proposed mechanism involves the generation of a nitrene intermediate after N2 extrusion, which then undergoes an insertion reaction to form the final product. The careful selection of solvents and reaction conditions is crucial, as it can influence the selectivity of the photodegradation pathways and the stability of the resulting products. Understanding and harnessing these uncharted photochemical transformations provide a novel toolbox for the synthesis of complex molecular architectures from tetrazole precursors.
| Tetrazole Derivative | Irradiation Conditions | Key Photoproducts | Reference |
|---|---|---|---|
| Unsubstituted Tetrazole | 193 nm ArF laser (matrix-isolated) | Nitrilimine, Diazomethane, Carbodiimide, Cyanamide | |
| Biaryltetrazoles | 300 nm lamp (acidic media) | 9H-pyrimido[4,5-b]indoles | |
| 1-Phenyltetrazolone | λ ≥ 235 nm (argon matrix) | Phenylazide, Isocyanic acid, Phenylisocyanate |
Advances in High-Throughput Screening for Chemical Discovery in Tetrazole Chemistry
High-Throughput Screening (HTS) is a transformative technology in chemical discovery, enabling the rapid and automated testing of thousands to millions of compounds against a specific biological or material target. In the context of tetrazole chemistry, HTS is crucial for accelerating the discovery of new drugs and functional materials by efficiently navigating the vast chemical space of possible derivatives. The process leverages robotics, automated liquid handling, sensitive detectors, and specialized software to manage and analyze large datasets.
The HTS workflow begins with the preparation of large and diverse compound libraries. The novel synthetic methods discussed previously, such as MCRs and parallel synthesis, are essential for generating these libraries of tetrazole derivatives. chemdiv.com These libraries are then arrayed in microplates (e.g., 384- or 1536-well formats) for automated testing. The core of HTS is the assay, a specific biological or chemical test designed to measure the activity of each compound. Positive results, or "hits," are identified for compounds that show desired activity against the target.
Following the initial screen, hits undergo a series of secondary and confirmatory assays to eliminate false positives and to characterize their potency and selectivity. This systematic approach allows researchers to quickly identify promising lead compounds from a large initial pool. The integration of HTS with computational modeling further enhances the discovery pipeline; data from HTS can be used to build and refine predictive models, which in turn can guide the synthesis of new, more potent tetrazole derivatives. By enabling the rapid evaluation of structure-activity relationships (SAR), HTS has become an indispensable tool for advancing tetrazole-based discovery programs in pharmaceuticals, agrochemicals, and materials science.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for Tetramethylenetetrazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of tetrazole derivatives often involves [1,2,3]-triazole cyclization or Huisgen azide-alkyne cycloaddition. For this compound, optimization includes varying catalysts (e.g., ZnBr₂ or CuI), solvents (DMSO or ethanol), and temperature (80–120°C). Reaction progress should be monitored via TLC or HPLC, with yield improvements achieved through factorial design experiments (e.g., varying molar ratios of reactants). Post-synthesis purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity, while Infrared Spectroscopy (IR) identifies functional groups (e.g., C-N stretching at ~1,200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% threshold for pharmacological studies). X-ray crystallography resolves crystal packing and stereochemistry .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer : Standardize assays using cell lines (e.g., HEK293 or HeLa) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., known enzyme inhibitors) and measure IC₅₀ values via fluorescence or colorimetric readouts. Ensure triplicate replicates and statistical validation (ANOVA with post-hoc tests) to minimize variability. Pre-screen for cytotoxicity using MTT assays .
Advanced Research Questions
Q. How can computational modeling elucidate this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like GABA receptors. Use crystal structures from the PDB (e.g., 6X3T) for homology modeling. Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess stability. Pair with free-energy calculations (MM/PBSA) to quantify interaction energies. Cross-validate with experimental SPR or ITC binding data .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values to identify outliers. Replicate conflicting studies under standardized conditions (e.g., pH, buffer composition). Use sensitivity analysis to isolate variables (e.g., assay temperature, cell passage number). Validate findings via orthogonal methods (e.g., SPR vs. fluorescence polarization). Address batch-to-batch compound variability through rigorous QC (NMR, HPLC) .
Q. How can researchers design kinetic studies to probe this compound’s metabolic stability?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, sampling at 0, 15, 30, and 60 minutes. Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the in vitro t₁/₂ method. Compare to reference compounds (e.g., verapamil) for context. Include CYP enzyme inhibition assays (e.g., CYP3A4) to identify metabolic pathways .
Data Presentation & Reproducibility
Q. What are the best practices for presenting synthetic yield and spectroscopic data in publications?
- Methodological Answer : Report yields as mean ± SD from ≥3 independent syntheses. Tabulate NMR shifts (δ in ppm), IR peaks, and HRMS m/z values with experimental vs. calculated comparisons. Use SI for raw spectra. For crystal structures, deposit CIF files in the Cambridge Structural Database and cite deposition numbers. Adhere to journal guidelines (e.g., ACS, RSC) for table formatting .
Q. How can researchers ensure reproducibility in this compound-based studies?
- Methodological Answer : Publish detailed synthetic protocols (e.g., reagent grades, equipment models). Share compound characterization data openly (e.g., via Zenodo). Use standardized bioassay protocols (e.g., NIH Assay Guidance Manual). Perform power analyses to determine sample sizes and report p-values with effect sizes. Archive raw data in repositories like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
